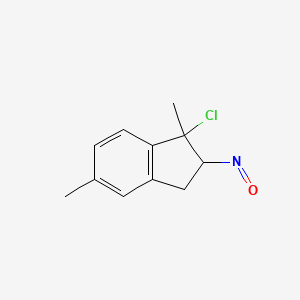
1-Chloro-1,5-dimethyl-2-nitroso-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,5-dimethyl-2-nitroso-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chloro group, two methyl groups, and a nitroso group attached to the indene backbone.
Preparation Methods
The synthesis of 1-Chloro-1,5-dimethyl-2-nitroso-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the nitration of 1-chloro-1,5-dimethyl-2,3-dihydro-1H-indene using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the nitroso group.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Chloro-1,5-dimethyl-2-nitroso-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitroso group can yield amine derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
1-Chloro-1,5-dimethyl-2-nitroso-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a valuable tool in drug discovery.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1,5-dimethyl-2-nitroso-2,3-dihydro-1H-indene involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function.
The chloro and methyl groups can influence the compound’s reactivity and binding affinity to target molecules. The overall mechanism of action depends on the specific context in which the compound is used, such as in enzymatic reactions or cellular processes.
Comparison with Similar Compounds
1-Chloro-1,5-dimethyl-2-nitroso-2,3-dihydro-1H-indene can be compared with other similar compounds, such as:
1-Chloro-1,3-dimethyl-2-nitroso-2,3-dihydro-1H-indene: This compound has a similar structure but with different methyl group positions, leading to variations in reactivity and properties.
1-Chloro-1,5-dimethyl-2-nitro-2,3-dihydro-1H-indene: The nitro derivative exhibits different chemical behavior compared to the nitroso compound, particularly in redox reactions.
1-Chloro-1,5-dimethyl-2-amino-2,3-dihydro-1H-indene: The amino derivative can be formed through reduction of the nitroso group and has distinct biological and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.
Properties
CAS No. |
61957-42-4 |
|---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-chloro-3,6-dimethyl-2-nitroso-1,2-dihydroindene |
InChI |
InChI=1S/C11H12ClNO/c1-7-3-4-9-8(5-7)6-10(13-14)11(9,2)12/h3-5,10H,6H2,1-2H3 |
InChI Key |
RWKSQUWBDRPEHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C(C2)N=O)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















